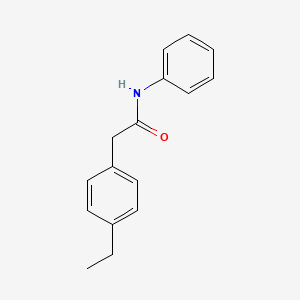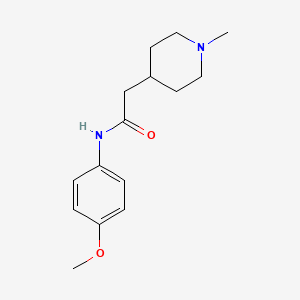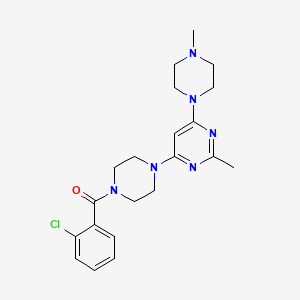![molecular formula C14H19N3O4S B4504055 N-[3-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4504055.png)
N-[3-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-[3-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.10962727 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Growth Hormone Secretagogue Analysis
A study conducted by Qin (2002) analyzed a compound related to N-[3-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, highlighting its role as an orally-active growth hormone secretagogue (GHS). The study focused on the tandem mass spectrometry of this compound, revealing insights into its gas-phase rearrangement under low-energy collision-induced dissociation, contributing to the understanding of its chemical behavior (Qin, 2002).
Membrane-Bound Phospholipase A2 Inhibition
Oinuma et al. (1991) synthesized and evaluated substituted benzenesulfonamides, closely related to the query compound, as membrane-bound phospholipase A2 inhibitors. These compounds showed potential in reducing myocardial infarction size in rats, indicating their therapeutic potential (Oinuma et al., 1991).
Synthesis of Heterocyclic Compounds
Back and Nakajima (2000) discussed a new route to synthesize piperidines and other heterocyclic compounds, providing insights into the chemical versatility of structures similar to the query compound. The study contributes to the field of synthetic organic chemistry, emphasizing the importance of these compounds in various chemical syntheses (Back & Nakajima, 2000).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized derivatives of a compound similar to the query and evaluated them for anti-acetylcholinesterase activity. This research is significant in understanding the therapeutic applications of these compounds, particularly in neurodegenerative diseases (Sugimoto et al., 1990).
Serotonin Receptor Agonists
Sonda et al. (2004) synthesized derivatives related to the query compound and evaluated them as serotonin 4 receptor agonists. These findings have implications in gastrointestinal motility disorders, providing a basis for potential therapeutic applications (Sonda et al., 2004).
Chiral Separation Techniques
Zhou et al. (2010) explored the enantioseparation of a basic API compound closely related to the query compound using liquid chromatography. This research is crucial in the pharmaceutical industry for the separation and purification of chiral drugs (Zhou et al., 2010).
Capillary Electrophoresis for Quality Control
Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, including compounds similar to the query. This method is significant for quality control in the pharmaceutical industry (Ye et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities, which is significant for understanding their potential as anticancer agents (Kambappa et al., 2017).
Synthesis of Nonproteinogenic Amino Acids
Monteiro, Kołomańska, and Suárez (2010) presented routes for synthesizing N-ethyl-α,β-dehydroamino acid derivatives. This research contributes to the synthesis of novel non-natural amino acids, expanding the scope of bioorganic chemistry (Monteiro et al., 2010).
Propiedades
IUPAC Name |
N-(3-carbamoylphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)17-7-5-10(6-8-17)14(19)16-12-4-2-3-11(9-12)13(15)18/h2-4,9-10H,5-8H2,1H3,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOIBNHWDMYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4503975.png)
![3'-allyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4503979.png)

![2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4503994.png)

![2-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-phenylethanone](/img/structure/B4504006.png)
![5-AMINO-1-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B4504007.png)
![5-(4-ETHOXYPHENYL)-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4504010.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4504011.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4504024.png)
![N-(3,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4504030.png)
![6-(2-furyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4504044.png)


